tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 333985-83-4
VCID: VC6454492
InChI: InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2
Molecular Formula: C14H23N3O2
Molecular Weight: 265.357

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

CAS No.: 333985-83-4

Cat. No.: VC6454492

Molecular Formula: C14H23N3O2

Molecular Weight: 265.357

* For research use only. Not for human or veterinary use.

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate - 333985-83-4

Specification

CAS No. 333985-83-4
Molecular Formula C14H23N3O2
Molecular Weight 265.357
IUPAC Name tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
Standard InChI Key MFOKKJTYDPPBKA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises three key components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational rigidity and serving as a scaffold for further functionalization.

  • tert-Butyl carbamate (Boc) group: A protective moiety attached to the piperidine nitrogen, enhancing stability during synthetic processes.

  • Pyrazole-methyl substituent: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, linked to the piperidine via a methylene bridge.

The IUPAC name, tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate, reflects its substitution pattern. Crystallographic data, though limited for this specific compound, suggest that analogous Boc-protected piperidines adopt chair conformations with equatorial substituents, minimizing steric strain .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential protection and coupling reactions:

Step 1: Protection of Piperidine
Piperidine is Boc-protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}):

Piperidine+Boc2OEt3N, DCMtert-butyl piperidine-1-carboxylate\text{Piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-butyl piperidine-1-carboxylate}

This step achieves near-quantitative yields under mild conditions.

Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight265.357 g/mol
SolubilitySoluble in DCM, THF; sparingly in water
StabilityStable at RT; Boc group cleaved by TFA
LogP (Predicted)2.1 (Moderate lipophilicity)

The Boc group’s hydrophobicity (logP2.1\log P \approx 2.1) facilitates membrane permeability, a desirable trait for drug precursors.

Chemical Reactivity and Functionalization

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) removes the Boc group, yielding the free piperidine amine:

Boc-protected compoundTFA, CH2Cl24-((1H-pyrazol-1-yl)methyl)piperidine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{4-((1H-pyrazol-1-yl)methyl)piperidine} + \text{CO}_2 + \text{tert-butanol}

This reaction proceeds within 2 hours at room temperature with >90% efficiency.

Pyrazole Ring Modifications

The pyrazole moiety undergoes electrophilic substitution reactions. For example, bromination at the 4-position using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4:

Pyrazole+NBSAIBN, Δ4-bromo-1H-pyrazole derivative\text{Pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{4-bromo-1H-pyrazole derivative}

Such derivatives are intermediates in Suzuki-Miyaura cross-couplings for biaryl synthesis .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The pyrazole-piperidine scaffold mimics ATP-binding motifs in kinases. For instance, derivatives of this compound have been explored as JAK2 inhibitors, showing IC50_{50} values <100 nM in preclinical assays.

Antimicrobial Agents

Pyrazole-containing compounds exhibit broad-spectrum activity. In vitro studies against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) highlight potential for antibiotic development.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundFluorinated Analog (CAS 1798794-06-5)
Molecular FormulaC14H23N3O2\text{C}_{14}\text{H}_{23}\text{N}_3\text{O}_2C13H21FN4O2\text{C}_{13}\text{H}_{21}\text{FN}_4\text{O}_2
Molecular Weight265.357 g/mol284.33 g/mol
Key Substituent-H at C3-F at C3
logP (Predicted)2.12.4
Bioactivity (IC50_{50})85 nM (JAK2)72 nM (JAK2)

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